Cas no 2138808-77-0 (2-Buten-1-one, 1-(1-amino-3-azabicyclo[3.2.0]hept-3-yl)-2-methyl-)
![2-Buten-1-one, 1-(1-amino-3-azabicyclo[3.2.0]hept-3-yl)-2-methyl- structure](https://ja.kuujia.com/scimg/cas/2138808-77-0x500.png)
2-Buten-1-one, 1-(1-amino-3-azabicyclo[3.2.0]hept-3-yl)-2-methyl- 化学的及び物理的性質
名前と識別子
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- 2-Buten-1-one, 1-(1-amino-3-azabicyclo[3.2.0]hept-3-yl)-2-methyl-
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- インチ: 1S/C11H18N2O/c1-3-8(2)10(14)13-6-9-4-5-11(9,12)7-13/h3,9H,4-7,12H2,1-2H3
- InChIKey: GHJSLQLKCQDXLL-UHFFFAOYSA-N
- SMILES: C(N1CC2C(N)(CC2)C1)(=O)C(C)=CC
2-Buten-1-one, 1-(1-amino-3-azabicyclo[3.2.0]hept-3-yl)-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
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Enamine | EN300-377490-1.0g |
1-{1-amino-3-azabicyclo[3.2.0]heptan-3-yl}-2-methylbut-2-en-1-one |
2138808-77-0 | 1g |
$0.0 | 2023-06-07 | ||
Enamine | EN300-377490-0.05g |
1-{1-amino-3-azabicyclo[3.2.0]heptan-3-yl}-2-methylbut-2-en-1-one |
2138808-77-0 | 0.05g |
$1723.0 | 2023-03-02 | ||
Enamine | EN300-377490-0.1g |
1-{1-amino-3-azabicyclo[3.2.0]heptan-3-yl}-2-methylbut-2-en-1-one |
2138808-77-0 | 0.1g |
$1804.0 | 2023-03-02 | ||
Enamine | EN300-377490-0.5g |
1-{1-amino-3-azabicyclo[3.2.0]heptan-3-yl}-2-methylbut-2-en-1-one |
2138808-77-0 | 0.5g |
$1968.0 | 2023-03-02 | ||
Enamine | EN300-377490-2.5g |
1-{1-amino-3-azabicyclo[3.2.0]heptan-3-yl}-2-methylbut-2-en-1-one |
2138808-77-0 | 2.5g |
$4019.0 | 2023-03-02 | ||
Enamine | EN300-377490-10.0g |
1-{1-amino-3-azabicyclo[3.2.0]heptan-3-yl}-2-methylbut-2-en-1-one |
2138808-77-0 | 10.0g |
$8819.0 | 2023-03-02 | ||
Enamine | EN300-377490-5.0g |
1-{1-amino-3-azabicyclo[3.2.0]heptan-3-yl}-2-methylbut-2-en-1-one |
2138808-77-0 | 5.0g |
$5949.0 | 2023-03-02 | ||
Enamine | EN300-377490-0.25g |
1-{1-amino-3-azabicyclo[3.2.0]heptan-3-yl}-2-methylbut-2-en-1-one |
2138808-77-0 | 0.25g |
$1887.0 | 2023-03-02 |
2-Buten-1-one, 1-(1-amino-3-azabicyclo[3.2.0]hept-3-yl)-2-methyl- 関連文献
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Xingxing Zhu,Mengyao Sun,Rui Zhao,Bo Zhang,Yingli Zhang,Xingyou Lang,Yongfu Zhu,Qing Jiang Nanoscale Adv., 2020,2, 2785-2791
2-Buten-1-one, 1-(1-amino-3-azabicyclo[3.2.0]hept-3-yl)-2-methyl-に関する追加情報
Chemical Profile of 2-Buten-1-one, 1-(1-amino-3-azabicyclo[3.2.0]hept-3-yl)-2-methyl- (CAS No. 2138808-77-0)
2-Buten-1-one, 1-(1-amino-3-azabicyclo[3.2.0]hept-3-yl)-2-methyl-, identified by its Chemical Abstracts Service number (CAS No. 2138808-77-0), is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its unique structural framework and potential biological activities. This compound belongs to the class of azabicycloalkanes, which are known for their diverse pharmacological properties and applications in drug discovery. The presence of a bicyclic structure with an azacycloheptane moiety and a ketone functional group at the 2-position introduces intriguing possibilities for interactions with biological targets.
The molecular architecture of 1-(1-amino-3-azabicyclo[3.2.0]hept-3-yl)-2-methyl is particularly noteworthy, as it combines a rigid bicyclic core with functional groups that can modulate its chemical reactivity and biological efficacy. The 1-amino substituent at the nitrogen atom of the azabicycloheptane ring suggests potential for hydrogen bonding interactions, which are crucial for binding to biological macromolecules such as proteins and enzymes. Meanwhile, the methyl group at the 2-position of the butenone moiety may influence the electronic properties of the molecule, thereby affecting its binding affinity and metabolic stability.
In recent years, there has been growing interest in azabicycloalkanes as scaffolds for drug development due to their ability to mimic natural product structures and exhibit high binding specificity. The compound under discussion, CAS No. 2138808-77-0, represents an advanced derivative that has been designed to explore novel pharmacological pathways. Its incorporation into drug-like molecules could lead to the discovery of new therapeutic agents with improved pharmacokinetic profiles and reduced side effects.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity, particularly in cases where precise spatial orientation is required for effective binding. The bicyclic framework provides a stable scaffold that can be fine-tuned through structural modifications to enhance interactions with specific biological targets. For instance, studies have shown that analogs of this compound may exhibit inhibitory effects on certain kinases or proteases by occupying critical pockets within these enzymes' active sites.
The synthesis of 1-(1-amino-3-azabicyclo[3.2.0]hept-3-yl)-2-methyl presents unique challenges due to the complexity of its cyclic structure and the need for precise stereochemical control during preparation. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and biocatalytic approaches, have been employed to construct the desired azabicycloheptane core while maintaining high enantiomeric purity. These synthetic strategies are essential for ensuring that the final product retains its intended biological activity and does not exhibit unwanted toxicological effects.
Recent research has highlighted the therapeutic potential of azabicycloalkanes in treating a variety of diseases, including cancer, inflammation, and neurological disorders. The compound CAS No. 2138808-77-0 is being investigated as a lead molecule in several preclinical studies aimed at identifying novel drug candidates with promising clinical applications. Preliminary data suggest that derivatives of this compound may exhibit anti-proliferative effects on certain cancer cell lines by interfering with key signaling pathways involved in cell growth and survival.
The pharmacological evaluation of 2-butene-1-one derivatives has revealed interesting patterns regarding their efficacy and selectivity across different biological systems. The combination of structural rigidity provided by the bicyclic core and functional groups capable of engaging hydrogen bonding or hydrophobic interactions makes this class of compounds particularly attractive for drug design. Further investigations are warranted to explore the full spectrum of biological activities associated with this molecule and to optimize its pharmacokinetic properties through structure-based drug design principles.
In conclusion, CAS No. 2138808-77-0 (2-butene-1-one, 1-(1-amino-3-azabicyclo[3.2.0]hept-3-yI)-2-methyl) represents a significant advancement in medicinal chemistry, offering a versatile scaffold for developing innovative therapeutic agents. Its unique structural features and potential biological activities position it as a promising candidate for further exploration in both academic research and industrial drug development programs.
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